molecular formula C23H21ClF3N5O2 B12368174 Egfr/her2-IN-11

Egfr/her2-IN-11

Cat. No.: B12368174
M. Wt: 491.9 g/mol
InChI Key: ABLXXKUDDSMAHU-UHFFFAOYSA-N
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Description

Egfr/her2-IN-11 is a dual inhibitor targeting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). These receptors are part of the protein tyrosine kinase family and play crucial roles in cell proliferation, survival, and differentiation. Overexpression or mutations in these receptors are often associated with various cancers, making them significant targets for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Egfr/her2-IN-11 involves several steps, typically starting with the preparation of a core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route often includes:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve:

Chemical Reactions Analysis

Types of Reactions

Egfr/her2-IN-11 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substituting agents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions are typically derivatives of this compound with enhanced inhibitory activity against EGFR and HER2. These derivatives are characterized and tested for their efficacy in inhibiting cancer cell proliferation .

Scientific Research Applications

Egfr/her2-IN-11 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a model compound to study the interactions between inhibitors and protein tyrosine kinases.

    Biology: Employed in research to understand the signaling pathways mediated by EGFR and HER2.

    Medicine: Investigated for its potential as a therapeutic agent in treating cancers that overexpress EGFR and HER2.

    Industry: Utilized in the development of new cancer therapies and diagnostic tools.

Mechanism of Action

Egfr/her2-IN-11 exerts its effects by inhibiting the tyrosine kinase activity of EGFR and HER2. This inhibition blocks the downstream signaling pathways that are crucial for cell proliferation, survival, and angiogenesis. The compound binds to the ATP-binding site of the receptors, preventing their activation and subsequent phosphorylation of downstream targets. This leads to the suppression of cancer cell growth and induction of apoptosis .

Comparison with Similar Compounds

Egfr/her2-IN-11 is compared with other similar compounds such as afatinib, lapatinib, and trastuzumab:

This compound is unique in its dual inhibition of both EGFR and HER2, making it a promising candidate for overcoming resistance mechanisms in cancer therapy .

Properties

Molecular Formula

C23H21ClF3N5O2

Molecular Weight

491.9 g/mol

IUPAC Name

2-[2-[4-[3-chloro-4-[3-(trifluoromethyl)phenoxy]anilino]pyrrolo[3,2-d]pyrimidin-5-yl]ethylamino]ethanol

InChI

InChI=1S/C23H21ClF3N5O2/c24-18-13-16(4-5-20(18)34-17-3-1-2-15(12-17)23(25,26)27)31-22-21-19(29-14-30-22)6-9-32(21)10-7-28-8-11-33/h1-6,9,12-14,28,33H,7-8,10-11H2,(H,29,30,31)

InChI Key

ABLXXKUDDSMAHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2)NC3=NC=NC4=C3N(C=C4)CCNCCO)Cl)C(F)(F)F

Origin of Product

United States

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